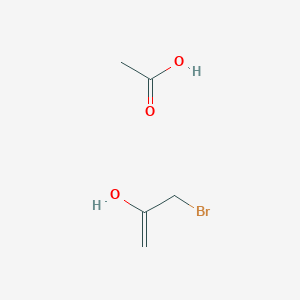
Acetic acid;3-bromoprop-1-en-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;3-bromoprop-1-en-2-ol is an organic compound that combines the properties of acetic acid and a brominated allylic alcohol. This compound is of interest due to its unique structure, which includes a bromine atom attached to a propene chain and a hydroxyl group, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3-bromoprop-1-en-2-ol can be achieved through several methods. One common approach involves the bromination of allylic alcohols using N-bromosuccinimide (NBS) in the presence of a radical initiator such as a peroxide . This method ensures selective bromination at the allylic position, producing 3-bromoprop-1-en-2-ol. The subsequent reaction with acetic acid can be facilitated under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination processes using NBS or other brominating agents. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and the use of catalysts to enhance reaction rates.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;3-bromoprop-1-en-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of different alcohols.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The double bond in the propene chain can be reduced to form saturated compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide are commonly used under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Catalytic hydrogenation using palladium or nickel catalysts is a typical method.
Major Products
The major products formed from these reactions include various alcohols, aldehydes, ketones, and saturated hydrocarbons, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Acetic acid;3-bromoprop-1-en-2-ol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies involving enzyme inhibition and protein modification.
Medicine: It is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which acetic acid;3-bromoprop-1-en-2-ol exerts its effects involves its interaction with various molecular targets. The bromine atom can participate in electrophilic reactions, while the hydroxyl group can form hydrogen bonds and engage in nucleophilic attacks. These interactions influence the compound’s reactivity and biological activity.
Comparación Con Compuestos Similares
Similar Compounds
3-Bromoprop-1-ene: Lacks the hydroxyl group, making it less versatile in certain reactions.
Acetic acid;3-chloroprop-1-en-2-ol: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
3-Bromo-2-propen-1-ol: Similar but without the acetic acid moiety, affecting its solubility and reactivity.
Uniqueness
Acetic acid;3-bromoprop-1-en-2-ol is unique due to its combination of a brominated allylic alcohol and acetic acid, providing a distinct set of chemical properties and reactivity patterns that are valuable in various applications.
Propiedades
Número CAS |
87764-02-1 |
|---|---|
Fórmula molecular |
C5H9BrO3 |
Peso molecular |
197.03 g/mol |
Nombre IUPAC |
acetic acid;3-bromoprop-1-en-2-ol |
InChI |
InChI=1S/C3H5BrO.C2H4O2/c1-3(5)2-4;1-2(3)4/h5H,1-2H2;1H3,(H,3,4) |
Clave InChI |
GOMUQUQIUZBXBK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.C=C(CBr)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


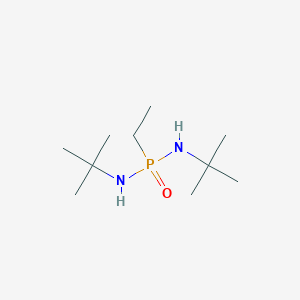

![3-Chloro-2-ethoxy-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14406984.png)
![7-(Chloromethyl)bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14406987.png)
![3,5-Bis[(4-azidophenyl)methylidene]-4-oxocyclohexane-1-carboxylic acid](/img/structure/B14406995.png)
![1-Chloro-4-({[(4-methoxyphenyl)tellanyl]methyl}selanyl)benzene](/img/structure/B14407002.png)

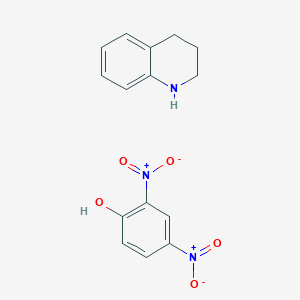


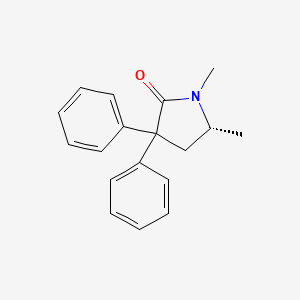

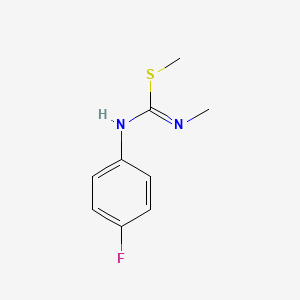
![8-[4-(4-Methylphenyl)pentyl]-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14407071.png)
